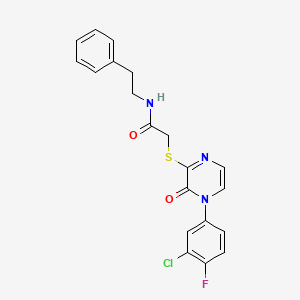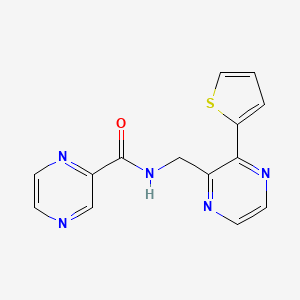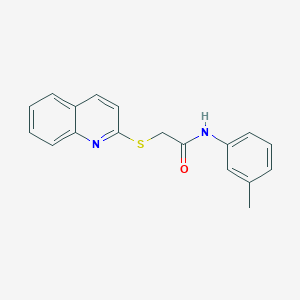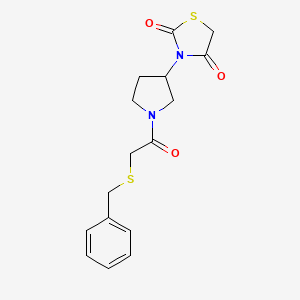
2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene derivatives are aromatic compounds where one or more hydrogen atoms in the benzene ring have been replaced by other atoms or groups . The compound you mentioned seems to be a complex benzene derivative with bromo, ethoxy, and methoxy-ethyl substituents.
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of benzene derivatives can be determined by various spectroscopic methods. The benzene ring structure is planar, with the π electrons delocalized over the ring, contributing to its stability .Chemical Reactions Analysis
Benzene and its derivatives undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing or electron-donating groups on the benzene ring can influence the reactivity and the position of the substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives depend on the nature of the substituents. For example, electron-donating groups tend to activate the benzene ring towards electrophilic substitution, while electron-withdrawing groups deactivate the ring .Applications De Recherche Scientifique
Total Synthesis of Biologically Active Compounds
2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene is utilized in the total synthesis of biologically active, naturally occurring compounds, such as dibromo-containing benzene derivatives. These compounds exhibit potential in various biological applications due to their unique structural features. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from related bromo and methoxy substituted phenylmethanols demonstrates the versatility of bromo-substituted compounds in synthesizing complex natural products with high yields. This process involves regioselective O-demethylation of aryl methyl ethers, highlighting the compound's role in facilitating selective synthetic transformations (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Synthesis of Macrocycles and Metal Cation Binding
The compound also finds application in the synthesis of macrocycles that have significant implications in metal cation binding and transport. By undergoing stoichiometric condensation with diamines, it aids in forming amide–ether–amine-containing macrocycles. These macrocycles demonstrate selectivity in extracting lead picrate over other metal picrates, underscoring their potential utility in metal ion sensing and separation technologies. Such selective extraction capabilities are attributed to the preferential coordination of amide oxygen atoms with metal ions, as evidenced by IR and 13C NMR studies (Kumar, Singh, & Singh, 1992).
Advanced Material Synthesis
Additionally, this bromo-substituted compound is instrumental in the synthesis of advanced materials, such as polymers and copolymers, with novel properties. For example, the synthesis of novel copolymers incorporating ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates showcases the compound's role in creating materials with unique thermal and structural characteristics. These materials find applications in various industries, ranging from coatings to electronics, due to their tailor-made properties, such as thermal stability and specific functional group incorporation, which are critical for specialized applications (Kharas et al., 2016).
Synthetic Building Blocks for Molecular Electronics
Moreover, this compound serves as a precursor in the development of molecular wires for electronic applications. Its transformation into various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations highlights its utility as a building block in molecular electronics. These wires are pivotal in constructing electronic devices at the molecular level, offering new avenues for the development of electronic components with ultra-small dimensions and high performance (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-ethoxy-4-(2-methoxypropan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-5-15-11-7-6-9(8-10(11)13)12(2,3)14-4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOCQBKBFQUADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
acetonitrile](/img/structure/B2673940.png)

![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2673944.png)
![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2673945.png)



![Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2673952.png)
![6-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2673954.png)
![2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2673956.png)
![N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2673958.png)


